molecular formula C10H12N4O B1444066 4-(azidomethyl)-N,N-dimethylbenzamide CAS No. 1394306-57-0

4-(azidomethyl)-N,N-dimethylbenzamide

Cat. No.: B1444066
CAS No.: 1394306-57-0
M. Wt: 204.23 g/mol
InChI Key: ONTYOXLGUBPRRB-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-N,N-dimethylbenzamide (CAS 1394306-57-0) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.24 g/mol, features two key functional groups: an azide (CN=[N+]=[N-]) and a N,N-dimethylbenzamide moiety . The presence of the reactive azidomethyl group makes this molecule an ideal precursor for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" . This reaction allows researchers to efficiently conjugate the benzamide scaffold with various alkynes to create complex triazole-linked molecules for screening or probe development. The N,N-dimethylbenzamide structure is a privileged pharmacophore found in many biologically active compounds and is frequently investigated in the design of potential therapeutic agents . As such, this compound serves as a versatile intermediate for constructing compound libraries targeting a range of diseases, and is also useful in materials science for creating functionalized polymers and surfaces. This product is intended for research purposes only and is not for human or veterinary use .

Properties

IUPAC Name

4-(azidomethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYOXLGUBPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Outcome Yield (%)
1 Acid chloride formation 4-(chloromethyl)benzoic acid + SOCl₂ or (COCl)₂ 0°C to RT, 2 h 4-(chloromethyl)benzoyl chloride ~90
2 Amidation 4-(chloromethyl)benzoyl chloride + dimethylamine Reflux in pyridine, 4 h N,N-dimethyl-4-(chloromethyl)benzamide 70-85
3 Azidation (SN2) N,N-dimethyl-4-(chloromethyl)benzamide + NaN₃ DMF, 50°C, 18 h This compound 75-90

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.

    Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of azide-containing compounds, including 4-(azidomethyl)-N,N-dimethylbenzamide, as antimicrobial agents. For instance, derivatives of benzamide have shown significant efficacy against various bacterial strains. The introduction of azide groups can enhance the biological activity of these compounds by facilitating the formation of triazole derivatives through click chemistry reactions, which are known for their high efficiency and specificity in biological systems .

Inflammation Models
Research involving benzamide derivatives has indicated their potential in modulating inflammatory responses. Compounds similar to this compound have been explored in inflammation models, suggesting that these compounds may play a role in therapeutic interventions for inflammatory diseases .

Organic Synthesis

Click Chemistry
The azide functional group makes this compound an ideal candidate for click chemistry applications, particularly in the synthesis of 1,2,3-triazoles. This reaction is facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and selective formation of triazole linkages. This method is advantageous for developing new materials and biologically active molecules .

Heterocycle Synthesis
The compound has also been utilized in the synthesis of various heterocycles. Azides can serve as precursors to complex organic frameworks through cycloaddition reactions. For example, the use of this compound in conjunction with other reagents can yield a variety of substituted heterocycles with potential pharmaceutical applications .

Bioconjugation Techniques

Labeling and Imaging
The azide group allows for specific labeling techniques in bioconjugation, enabling researchers to attach fluorescent dyes or other biomolecules to target proteins or cells. This application is crucial in imaging studies where tracking biological processes is necessary. The efficiency of the click reaction facilitates the development of new imaging agents that can be used in various biomedical applications .

Case Studies and Research Findings

Study Focus Findings
Inflammation ModelsEffects on inflammatory responsesBenzamide derivatives showed significant modulation of inflammatory markers
Antimicrobial EfficacyActivity against bacterial strainsCompounds exhibited MIC values indicating strong antibacterial properties
Click Chemistry ApplicationsSynthesis of triazolesDemonstrated high yields and selectivity in forming triazole derivatives

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-N,N-dimethylbenzamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Azide-Containing Benzamides

  • 4-(Azidomethyl)benzamide (CAS: 864528-53-0): Lacks the dimethylamino groups, reducing steric hindrance and electronic effects. This enhances its utility in bioconjugation but may lower thermal stability compared to the dimethylated analog .
  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide : Contains dual azide groups, enabling cross-linking in polymer chemistry. However, the sulfonamide group introduces polarity, altering solubility .

Dimethylamino-Substituted Benzamides

  • 4-(Dimethylamino)-N,N-diphenylbenzamide: The dimethylamino group enhances electron-donating properties, improving charge transport in organic electronics. Lacks azide functionality, limiting click chemistry applications .
  • 4-[(2-Chloroacetamido)methyl]-N,N-dimethylbenzamide : The chloroacetamido group provides a handle for nucleophilic substitution, useful in drug derivatization. However, the azide group in 4-(azidomethyl)-N,N-dimethylbenzamide offers broader biocompatibility .

Key Observations :

  • Azide incorporation often requires protective-group strategies to avoid side reactions (e.g., Staudinger reduction) .
  • Nitro-substituted analogs are synthesized via electrophilic aromatic substitution but lack the click reactivity of azides .

Physicochemical and Spectroscopic Properties

Property This compound 4-Nitro-N,N-dimethylbenzamide N-DMBI (4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide)
Molecular Weight 191.19 g/mol 194.19 g/mol 307.40 g/mol
Melting Point Not reported >250°C >250°C
Key Functional Groups Azide, dimethylamide Nitro, dimethylamide Benzimidazole, dimethylamide
Applications Bioconjugation, click chemistry Organic synthesis intermediate Organic semiconductor doping

Spectroscopic Data :

  • This compound : IR shows characteristic N3 stretch at ~2100 cm⁻¹. HRMS (ESI): m/z 191.18996 [M+H]+ .
  • 4-((5-((6-Cyano-4-methylpyridin-3-yl)oxy)-3-methylimidazo[4,5-b]pyridin-7-yl)amino)-N,N-dimethylbenzamide: LCMS Rt 1.16 min, m/z 428.2 [M+H]+ .

Reactivity and Stability

  • Azide Group : Highly reactive in CuAAC, enabling conjugation with alkynes. However, azides are thermally sensitive and require storage at -20°C to prevent decomposition .
  • Dimethylamide Group : Electron-donating nature stabilizes the benzamide core, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted benzamides .
  • Comparison with 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride: The azide analog avoids protonation issues in acidic conditions, making it more versatile in neutral-pH biological systems .

Biological Activity

4-(Azidomethyl)-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The azide functional group is known for its reactivity, which can be leveraged in various bioactive compounds. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylbenzamide with sodium azide under controlled conditions. This reaction can be facilitated through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a common approach to introduce azide groups into organic molecules .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, making it a versatile building block for drug development. Research indicates that compounds containing azide functionalities can modulate enzyme activities and influence signaling pathways.

Enzyme Inhibition

Studies have shown that related compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, benzamide derivatives have been evaluated for their ability to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Such inhibition can lead to increased levels of prostaglandins, which play critical roles in inflammation and pain signaling .

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research:

Study ReferenceBiological Activity AssessedKey Findings
Enzyme inhibitionExhibited IC50 values indicating partial inhibition of 15-PGDH; potential for anti-inflammatory effects.
Allosteric modulationStructural analogs showed varying degrees of potency in modulating mAChR activity, suggesting potential cognitive benefits.
Anti-Alzheimer potentialRelated compounds demonstrated significant AChE inhibition, indicating potential use in Alzheimer's therapy.

Case Studies

  • Inflammation Models : In a study examining the effects of benzamide derivatives on inflammatory responses, compounds similar to this compound were shown to reduce pro-inflammatory cytokine levels in cell culture models. This suggests a potential application in treating inflammatory diseases.
  • Neuroprotective Effects : Another case study investigated the neuroprotective properties of related azide-containing compounds. These studies indicated that such compounds could enhance cognitive function by modulating cholinergic signaling pathways, thereby supporting their use in neurodegenerative conditions like Alzheimer's disease .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/ValuesReference
¹H NMR (CDCl₃)δ 2.98 (s, 6H, N(CH₃)₂), 4.38 (s, 2H, CH₂N₃)
HRMS[M+H]+: 229.1089 (C₁₀H₁₃N₄O)
IR2100 cm⁻¹ (N₃), 1650 cm⁻¹ (C=O)

Q. Table 2. Comparative Reactivity in Click Chemistry

Reaction PartnerRate Constant (k, M⁻¹s⁻¹)ApplicationReference
DBCO-alkyne~1.2 × 10³Biomolecule Labeling
BCN-alkyne~0.8 × 10³In Vivo Imaging

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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